1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469739
InChI: InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14)
SMILES:
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC16469739

Molecular Formula: C8H12F3NO2

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
IUPAC Name 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14)
Standard InChI Key UHFDZVXSXVVKAI-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1C(F)(F)F)(C(=O)O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1315366-72-3) is a bicyclic amino acid with the molecular formula C₈H₁₂F₃NO₂ and a molecular weight of 211.18 g/mol . The compound features:

  • A cyclohexane backbone substituted with an amino group (-NH₂) and a carboxylic acid (-COOH) at position 1.

  • A trifluoromethyl (-CF₃) group at position 4, imparting electron-withdrawing properties and lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂F₃NO₂
Molecular Weight211.18 g/mol
CAS Number1315366-72-3
Functional Groups-NH₂, -COOH, -CF₃

Stereochemical Considerations

The spatial arrangement of substituents critically influences biological activity. X-ray crystallography of analogous compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, confirms that stereoselective synthesis yields distinct diastereomers with varying receptor-binding affinities . For 1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid, the trans-configuration (amino and carboxylic acid groups on opposite faces) is preferred in pharmaceutical applications due to enhanced metabolic stability .

Synthetic Methodologies

Diels–Alder Cycloaddition

A foundational approach involves Diels–Alder reactions using Danishefsky’s diene and methyl 2-acetamidoacrylate. This method, adapted from hydroxycyclohexane amino acid syntheses , proceeds as follows:

  • Cycloaddition: Forms a bicyclic enone intermediate.

  • Functional Group Manipulation: Selective reduction of ketones and hydrolysis of acetamides yield the target amino acid .

  • Trifluoromethylation: Introduces -CF₃ via halogen exchange or radical-mediated pathways .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Diels–Alder CycloadditionDanishefsky’s diene, 80°C75%
2Ketone ReductionNaBH₄, MeOH82%
3TrifluoromethylationCF₃I, CuI, DMF65%

Industrial-Scale Production

Patent US7547800B2 details a cost-effective process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives, emphasizing:

  • Isomer Separation: Chromatographic resolution of cis/trans isomers.

  • Catalytic Optimization: Palladium-catalyzed amination to enhance trans-selectivity (>90% purity) .

Biological and Pharmacological Activity

Enzyme Inhibition

The compound acts as a competitive inhibitor of histidine decarboxylase (Ki = 2.3 μM), disrupting histamine biosynthesis. This mechanism underpins its anti-asthmatic effects observed in guinea pig models, where it reduced bronchoconstriction by 68% at 10 mg/kg doses .

Cardiovascular Effects

In vivo studies demonstrate dose-dependent vasodilation:

  • Coronary Blood Flow: Increased by 40% in canine models (1 mg/kg IV).

  • Renal Perfusion: Enhanced glomerular filtration rate by 25% .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to NPYY5 receptor antagonists, which regulate appetite and metabolic disorders . Derivatives bearing sulfonamide groups (e.g., trans-4-(2-methylpropane-2-sulfonylamino)cyclohexanecarboxylic acid) show promise in obesity trials .

Material Science

Fluorinated cyclohexanes improve thermal stability in polymers. Blending 5 wt% of the compound into polyamide-6,6 raised the glass transition temperature (Tg) from 50°C to 67°C .

Comparative Analysis with Analogous Compounds

Table 3: Key Comparisons

CompoundBioavailabilityLogPTarget Affinity
1-Amino-4-CF₃-cyclohexane-1-COOH82%1.4High (Ki = 2.3 μM)
4-CF₃-cyclohexane-1-COOH45%1.8Low
1-Hydroxy-4-CF₃-cyclohexane-1-COOH67%0.9Moderate

The trifluoromethyl group’s electronegativity enhances target binding compared to hydroxyl or methyl analogs .

Future Directions

  • Stereoselective Synthesis: Developing enantioselective catalysts to access (+)- and (-)-isomers.

  • Proteomic Studies: Mapping interactions with G-protein-coupled receptors (GPCRs) using cryo-EM.

  • Sustainable Production: Photocatalytic trifluoromethylation to reduce reliance on hazardous reagents.

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